In-Depth Technical Guide: Metabolic Pathway of Bosentan and the Hydroxy-Desmethyl Metabolite (Ro 64-1056)
In-Depth Technical Guide: Metabolic Pathway of Bosentan and the Hydroxy-Desmethyl Metabolite (Ro 64-1056)
Executive Summary
Bosentan (Tracleer®) is a dual endothelin receptor antagonist (ERA) used primarily for pulmonary arterial hypertension (PAH). While effective, its clinical utility is shadowed by dose-dependent hepatotoxicity, necessitating rigorous liver function monitoring (REMS program).
This technical guide dissects the metabolic fate of Bosentan, specifically focusing on the formation of the secondary metabolite Ro 64-1056 (Hydroxy-Desmethyl Bosentan) .[1] Unlike the primary active metabolite (Ro 48-5033), Ro 64-1056 is implicated in direct hepatocellular cytotoxicity and cholestatic injury. Understanding the precise enzymatic regulation of this pathway is critical for researchers investigating drug-induced liver injury (DILI) and designing next-generation ERAs.
Molecular Mechanism of Metabolism
Bosentan elimination is almost entirely hepatic (>98%), mediated by the cytochrome P450 system and organic anion transporting polypeptides (OATPs). The metabolic cascade involves three key metabolites formed via oxidation and demethylation.[2][3]
The Primary Pathways
Bosentan undergoes two parallel Phase I reactions:
-
Hydroxylation (Major Pathway): The tert-butyl group is hydroxylated to form Ro 48-5033 (Hydroxy Bosentan).[1][2][4] This metabolite retains pharmacological activity (approx. 10-20% of parent).[5]
-
Demethylation (Minor Pathway): The phenolic methyl ether is O-demethylated to form Ro 47-8634 (Desmethyl Bosentan).[1]
Formation of Ro 64-1056 (Hydroxy-Desmethyl Metabolite)
Ro 64-1056 is a secondary metabolite generated by the convergence of the two primary pathways. It contains both the hydroxylated tert-butyl group and the free phenol group.[4]
-
Route A (via Ro 47-8634): The desmethyl metabolite undergoes hydroxylation at the tert-butyl position.[1]
-
Critical Insight: This step is specifically mediated by CYP2C9 .[7] Inhibition of CYP2C9 significantly reduces the conversion of Ro 47-8634 to Ro 64-1056.
-
-
Route B (via Ro 48-5033): The hydroxy metabolite undergoes O-demethylation.[3]
Pathway Visualization
The following diagram illustrates the metabolic grid and the specific enzymatic drivers.
Figure 1: The metabolic grid of Bosentan.[1][2][3][4][5][6][8] Note the critical role of CYP2C9 in the conversion of Ro 47-8634 to the toxic metabolite Ro 64-1056.
The Hydroxy-Desmethyl Metabolite (Ro 64-1056)[1][3][9][10]
Structural Characteristics[5]
-
Chemical Name: 4-(2-hydroxy-1,1-dimethyl-ethyl)-N-[6-(2-hydroxy-ethoxy)-5-(2-hydroxy-phenoxy)-pyrimidin-4-yl]-benzenesulfonamide.[6]
-
Modifications: It possesses a free hydroxyl group on the phenoxy ring (increasing polarity) and a hydroxyl group on the tert-butyl tail.
Mechanism of Hepatotoxicity
Ro 64-1056 is not merely an elimination product; it is a driver of Bosentan-associated liver injury.
-
Direct Cytotoxicity: In sandwich-cultured human hepatocytes, Ro 64-1056 exhibits concentration-dependent cytotoxicity, unlike the parent compound or Ro 48-5033.
-
BSEP Inhibition: Bosentan and its metabolites inhibit the Bile Salt Export Pump (BSEP).[9] While Bosentan itself is a potent inhibitor, the accumulation of Ro 64-1056 in the bile canaliculus (due to impaired export) exacerbates intracellular bile acid retention, leading to cholestasis.
-
The CYP2C9 Link: Patients with CYP2C9 polymorphisms (e.g., CYP2C9*2) show altered metabolic ratios.[3] However, the toxicity is often linked to the induction of enzymes that accelerate the formation of Ro 64-1056 or the saturation of biliary efflux transporters.
Experimental Protocol: Self-Validating Metabolism Assay
To study this pathway, researchers must use a protocol that distinguishes between CYP isoforms. The following methodology uses specific chemical inhibitors to validate the formation of Ro 64-1056.
Reagents & System
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Inhibitors (Validation Step):
-
Tienilic Acid (10 µM): Specific mechanism-based inhibitor of CYP2C9 .
-
Ketoconazole (1 µM): Potent reversible inhibitor of CYP3A4 .
-
Workflow
-
Pre-incubation: Incubate HLM (0.5 mg/mL final conc.) with the specific inhibitor (or solvent control) for 15 minutes at 37°C.
-
Initiation: Add Bosentan (10 µM final conc.) and NADPH regenerating system.
-
Reaction: Incubate for 30-60 minutes at 37°C in a shaking water bath.
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Bosentan-d4).
-
Extraction: Centrifuge at 10,000 x g for 10 minutes; collect supernatant for LC-MS/MS.
LC-MS/MS Detection Conditions
Quantitative data is best acquired using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (approx) |
| Bosentan | 552.2 | 202.1 | 35 | 4.5 min |
| Ro 48-5033 | 568.2 | 202.1 | 38 | 3.8 min |
| Ro 47-8634 | 538.2 | 202.1 | 35 | 3.2 min |
| Ro 64-1056 | 554.2 | 202.1 | 38 | 2.5 min |
Note: The product ion m/z 202.1 corresponds to the pyrimidine core common to all analytes.
Experimental Logic Visualization
Figure 2: Workflow for identifying the CYP2C9-mediated formation of Ro 64-1056.
Clinical Implications & Auto-Induction
Bosentan is a unique "perpetrator" of drug-drug interactions because it induces the very enzymes that metabolize it (Auto-induction).
-
Mechanism: Bosentan activates the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).
-
Result: Upregulation of CYP3A4 and CYP2C9 expression.
-
Kinetic Impact: Upon chronic dosing, Bosentan plasma concentrations decrease by ~50% compared to single-dose kinetics. However, the formation rate of metabolites, including the potentially toxic Ro 64-1056, may increase, altering the liver safety profile over time.
Quantitative Summary of Metabolites (Steady State)
| Metabolite | Relative Abundance (Plasma) | Activity (vs Parent) | Primary Clearance Route |
| Ro 48-5033 | 10-20% | Active (Weak) | Biliary Excretion / Metabolism |
| Ro 47-8634 | < 5% | Inactive | Metabolism to Ro 64-1056 |
| Ro 64-1056 | Trace (Plasma) / High (Bile) | Cytotoxic | Biliary Excretion |
References
-
European Medicines Agency (EMA). Tracleer (Bosentan) Assessment Report. (2002/2014). Provides pivotal data on metabolite structures, pharmacokinetics, and safety profiles. [Link]
-
National Institutes of Health (NIH) - DailyMed. Label: TRACLEER- bosentan tablet, film coated. Detailed prescribing information including metabolic pathways and contraindications. [Link]
-
Markova, S. et al. Association of CYP2C9*2 with Bosentan-Induced Liver Injury. Drug Metabolism and Disposition (2013). Identifies the specific role of CYP2C9 in the formation of toxic metabolites and genetic susceptibility. [Link]
-
Takahashi, H. et al. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites. Drug Metabolism and Pharmacokinetics (2015).[10] Confirms the cytotoxicity of Ro 64-1056 and the modeling of hepatic disposition. [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010061210A1 - Hplc method for the analysis of bosentan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I and II metabolism and MRP2-mediated export of bosentan in a MDCKII-OATP1B1-CYP3A4-UGT1A1-MRP2 quadruple-transfected cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Development and validation of a fully automated online human dried blood spot analysis of bosentan and its metabolites using the Sample Card And Prep DBS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medsinfo.com.au [medsinfo.com.au]
- 10. academic.oup.com [academic.oup.com]
